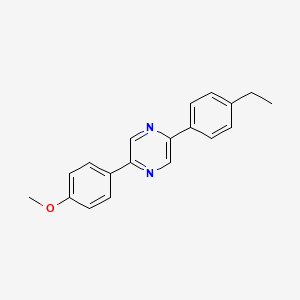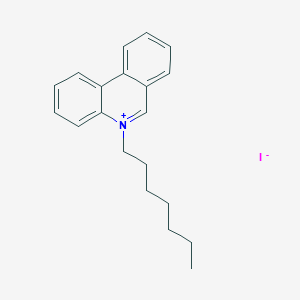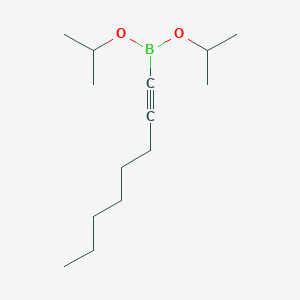
Boronic acid, 1-octynyl-, bis(1-methylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boronic acid, 1-octynyl-, bis(1-methylethyl) ester is an organic compound that belongs to the class of boronic esters. Boronic esters are formed by the reaction of boronic acids with alcohols. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, 1-octynyl-, bis(1-methylethyl) ester typically involves the reaction of 1-octynylboronic acid with isopropyl alcohol under acidic conditions. The reaction proceeds through the formation of a boronate ester intermediate, which is then isolated and purified.
Industrial Production Methods
Industrial production of boronic esters often involves the use of continuous flow reactors to handle large-scale reactions efficiently. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Boronic acid, 1-octynyl-, bis(1-methylethyl) ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products
The major products formed from these reactions include boronic acids, alcohols, and substituted boronic esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Boronic acid, 1-octynyl-, bis(1-methylethyl) ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which boronic acid, 1-octynyl-, bis(1-methylethyl) ester exerts its effects involves the formation of reversible covalent complexes with molecules containing diol groups. This interaction is facilitated by the boron atom, which acts as a Lewis acid, forming a stable complex with the diol-containing molecule. This property is particularly useful in sensing applications and in the development of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Pinacolborane
- Cyclohexylboronic acid
Comparison
Compared to other boronic esters, boronic acid, 1-octynyl-, bis(1-methylethyl) ester is unique due to its alkyne functional group, which provides additional reactivity and versatility in organic synthesis. This compound’s ability to form stable complexes with diol-containing molecules also makes it particularly valuable in sensing and therapeutic applications .
Properties
CAS No. |
121037-33-0 |
|---|---|
Molecular Formula |
C14H27BO2 |
Molecular Weight |
238.18 g/mol |
IUPAC Name |
oct-1-ynyl-di(propan-2-yloxy)borane |
InChI |
InChI=1S/C14H27BO2/c1-6-7-8-9-10-11-12-15(16-13(2)3)17-14(4)5/h13-14H,6-10H2,1-5H3 |
InChI Key |
IQUFHXGHPRELDF-UHFFFAOYSA-N |
Canonical SMILES |
B(C#CCCCCCC)(OC(C)C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-1-nitro-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14297628.png)
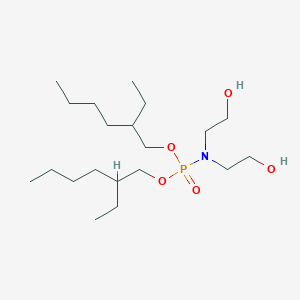
![[1,1'-Biphenyl]-2-ylsulfamic acid](/img/structure/B14297641.png)
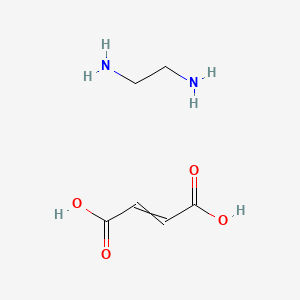
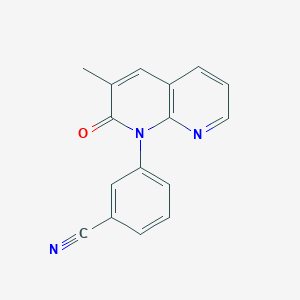
![1-Methoxy-4-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)benzene](/img/structure/B14297655.png)
![1-[2,3,5,6-Tetrafluoro-4-(trimethylsilyl)phenyl]piperidine](/img/structure/B14297673.png)

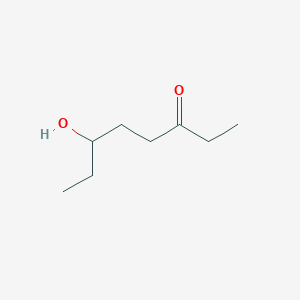
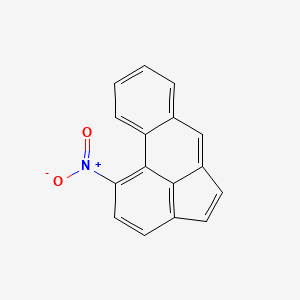
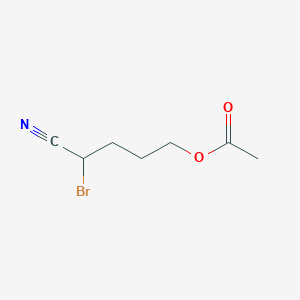
![4,4'-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14297716.png)
